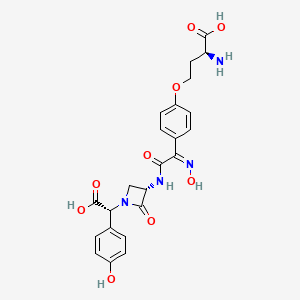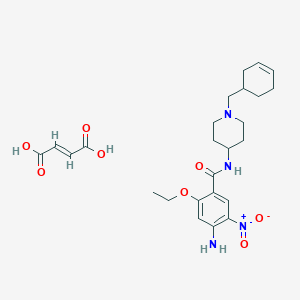
Bismuth;lead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth, compound with lead (1:1), also known as lead-bismuth eutectic, is an alloy composed of equal parts of bismuth and lead. This compound is notable for its low melting point and high density, making it useful in various industrial applications. The lead-bismuth eutectic alloy has been extensively studied for its potential use as a coolant in nuclear reactors due to its excellent thermal conductivity and low neutron absorption cross-section .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of bismuth, compound with lead (1:1), typically involves the melting of bismuth and lead metals in a controlled environment. The metals are heated together until they form a homogeneous liquid alloy. The melting process is usually carried out in a furnace at temperatures above the melting points of both metals, which are 271.3°C for bismuth and 327.5°C for lead. The molten alloy is then cooled to form the solid eutectic mixture .
Industrial Production Methods: In industrial settings, the production of lead-bismuth eutectic alloy involves large-scale melting and mixing of the constituent metals. The process is carried out in specialized furnaces equipped with temperature control systems to ensure uniform heating and mixing. The molten alloy is then cast into molds to produce ingots or other desired shapes. Quality control measures, such as chemical analysis and mechanical testing, are employed to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Bismuth, compound with lead (1:1), undergoes various chemical reactions, including oxidation, reduction, and corrosion. The alloy is known to form oxides when exposed to air at elevated temperatures. The primary oxidation products are bismuth oxide and lead oxide .
Common Reagents and Conditions: Oxidation reactions typically occur in the presence of oxygen or air at high temperatures. Reduction reactions can be induced using reducing agents such as hydrogen or carbon monoxide. Corrosion reactions are influenced by the presence of moisture and other corrosive agents in the environment .
Major Products Formed: The major products formed from the oxidation of lead-bismuth eutectic alloy are bismuth oxide and lead oxide. These oxides can further react with other compounds to form complex oxides and salts .
科学的研究の応用
Bismuth, compound with lead (1:1), has a wide range of scientific research applications. In the field of nuclear energy, it is used as a coolant in fast reactors due to its excellent thermal properties and low neutron absorption. The alloy is also studied for its potential use in the transmutation of radioactive waste, where it helps to convert long-lived radioactive isotopes into shorter-lived ones .
In medicine, bismuth-based compounds are used for their antimicrobial properties. Lead-bismuth eutectic alloy is investigated for its potential use in targeted alpha therapy, where it can deliver high-energy alpha particles to cancer cells while minimizing damage to surrounding healthy tissues .
In materials science, the alloy is used to study the mechanical properties and corrosion resistance of metal alloys. It serves as a model system for understanding the behavior of other metal alloys under various conditions .
作用機序
The mechanism of action of bismuth, compound with lead (1:1), in its various applications is primarily based on its physical and chemical properties. In nuclear reactors, the alloy’s high thermal conductivity and low neutron absorption enable efficient heat transfer and neutron economy. The alloy’s ability to form stable oxides and other compounds contributes to its corrosion resistance and durability .
In medical applications, bismuth compounds exert their effects through multiple mechanisms, including enzyme inhibition, disruption of bacterial cell walls, and interference with microbial metabolism. These actions make bismuth compounds effective against a wide range of pathogens .
類似化合物との比較
Bismuth, compound with lead (1:1), is unique among metal alloys due to its combination of low melting point, high density, and excellent thermal properties. Similar compounds include other bismuth-based alloys and lead-based alloys. For example, bismuth-tin and lead-tin alloys are also used in various industrial applications, but they differ in their melting points and mechanical properties .
Compared to bismuth-antimony and lead-antimony alloys, the lead-bismuth eutectic alloy has superior thermal conductivity and lower toxicity. This makes it a more attractive option for applications in nuclear reactors and other high-temperature environments .
Similar Compounds
- Bismuth-tin alloy
- Lead-tin alloy
- Bismuth-antimony alloy
- Lead-antimony alloy
特性
CAS番号 |
12048-28-1 |
|---|---|
分子式 |
BiP |
分子量 |
416 g/mol |
IUPAC名 |
bismuth;lead |
InChI |
InChI=1S/Bi.Pb |
InChIキー |
UDRRLPGVCZOTQW-UHFFFAOYSA-N |
SMILES |
[Pb].[Bi] |
正規SMILES |
[Pb].[Bi] |
Key on ui other cas no. |
12048-28-1 |
同義語 |
ismuth lead lead bismuth |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232866.png)
![(2E,4R)-2-[(2E)-2-[(1S,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1232867.png)
![(E)-2-(hydroxymethyl)-3-[(1S,6S)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid](/img/structure/B1232868.png)







